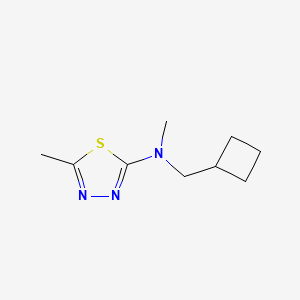
N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C27H31ClN4O4 and its molecular weight is 511.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Quinazolinone Derivatives and Their Applications
Biological Activity and Drug Development
Quinazolinone derivatives have established their importance in medicinal chemistry due to their variety of biological activities. For example, oxazolidinone derivatives have been studied for their potential as antimicrobial agents, showing effectiveness against bacterial and fungal strains (Devi et al., 2013). These findings suggest that compounds with a quinazolinone core might be explored for their antimicrobial properties.
Chemotherapeutic Potential
Certain quinazolinone derivatives, such as selective T-type Ca2+ channel blockers, have demonstrated potential in reducing tumor volume and weight, suggesting their application in cancer therapy (Rim et al., 2014). This indicates the possibility of exploring similar compounds for their antitumor activities.
Synthesis and Chemical Properties
The synthesis and chemical properties of oxazolidinones and related compounds highlight their relevance in chemical research. For instance, novel synthesis routes have been developed for oxazolidinone analogues, which could serve as a foundation for synthesizing compounds with similar structures for various applications (Lerestif et al., 1997).
Antimicrobial and Cytotoxic Potential
Synthesis and evaluation of oxazolidinone analogues of chloroquinoline have shown inhibitory effects on the growth of certain cancer cell lines, indicating the potential use of similar compounds in antimicrobial and anticancer studies (Devi et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves the condensation of 2-chlorobenzylamine with 2-(cyclopentylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride and the acylation of the resulting amine with pentanoyl chloride." "Starting Materials": [ "2-chlorobenzylamine", "2-(cyclopentylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "sodium borohydride", "pentanoyl chloride", "diethyl ether", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-(cyclopentylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in methanol and add hydrochloric acid to form the corresponding hydrochloride salt.", "Step 2: Add 2-chlorobenzylamine to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the resulting solid and wash with diethyl ether to obtain the crude product.", "Step 4: Dissolve the crude product in methanol and add sodium borohydride. Stir at room temperature for 2 hours.", "Step 5: Quench the reaction with hydrochloric acid and filter the resulting solid.", "Step 6: Dissolve the resulting amine in diethyl ether and add pentanoyl chloride. Stir at room temperature for 24 hours.", "Step 7: Wash the resulting solid with sodium hydroxide solution and filter.", "Step 8: Purify the resulting product by recrystallization from methanol to obtain N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide." ] } | |
CAS番号 |
865655-64-7 |
分子式 |
C27H31ClN4O4 |
分子量 |
511.02 |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-5-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C27H31ClN4O4/c28-22-13-5-1-9-19(22)17-29-24(33)15-7-8-16-31-26(35)21-12-4-6-14-23(21)32(27(31)36)18-25(34)30-20-10-2-3-11-20/h1,4-6,9,12-14,20H,2-3,7-8,10-11,15-18H2,(H,29,33)(H,30,34) |
InChIキー |
YEPIUYIAWZFSRD-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(2-naphthylsulfonyl)amino]acetate](/img/structure/B2519529.png)
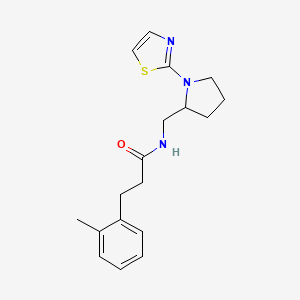
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2519531.png)
![2-[4-(diethylsulfamoyl)phenoxy]acetic Acid](/img/structure/B2519533.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2519535.png)

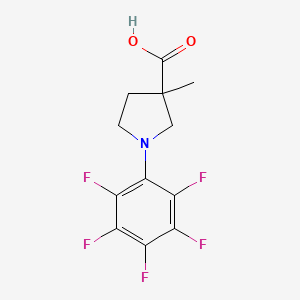

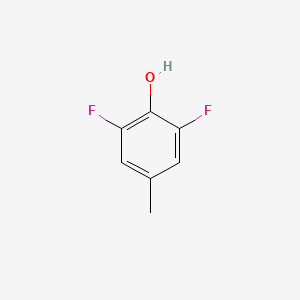
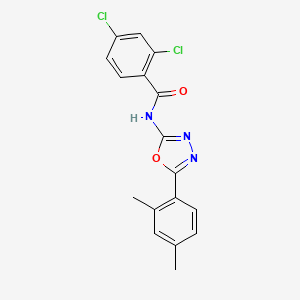
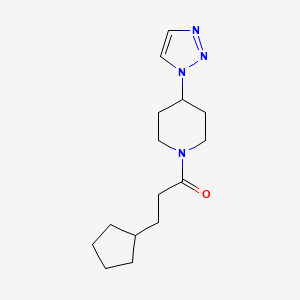
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2519545.png)
![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2519547.png)
